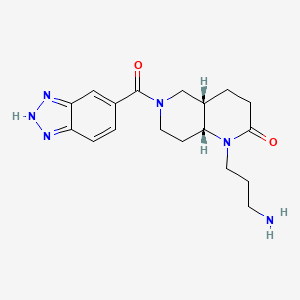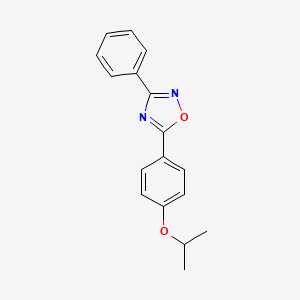![molecular formula C17H25NO3 B5318093 N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5318093.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide, commonly known as O-DSMT, is a potent opioid analgesic drug. It is a derivative of tramadol, which is a widely used pain medication. O-DSMT has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Wirkmechanismus
O-DSMT acts as an agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta and kappa opioid receptors. O-DSMT's mechanism of action is unique compared to other opioids, as it also inhibits the reuptake of serotonin and norepinephrine. This dual mechanism of action results in increased pain relief and a reduction in depression and anxiety symptoms.
Biochemical and Physiological Effects:
O-DSMT's analgesic effects are mediated by the mu-opioid receptor, which is located in the central nervous system and peripheral tissues. Activation of this receptor results in a decrease in the perception of pain. O-DSMT also causes sedation, respiratory depression, and euphoria. Additionally, O-DSMT's inhibition of serotonin and norepinephrine reuptake results in increased levels of these neurotransmitters, which can improve mood and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
O-DSMT's potency and unique mechanism of action make it a valuable tool for studying the mu-opioid receptor and the effects of opioids on the central nervous system. However, O-DSMT's potential for abuse and addiction must be taken into consideration when using it in lab experiments. Additionally, the purity of O-DSMT must be carefully monitored to ensure accurate experimental results.
Zukünftige Richtungen
There are several future directions for O-DSMT research. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT's unique mechanism of action makes it a promising candidate for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the long-term effects of O-DSMT use and to develop safer and more effective opioid medications.
Synthesemethoden
The synthesis of O-DSMT involves the reduction of tramadol using sodium borohydride. This process results in the formation of O-DSMT, which is then purified using various techniques such as column chromatography and recrystallization. The purity of O-DSMT is crucial in ensuring accurate experimental results.
Wissenschaftliche Forschungsanwendungen
O-DSMT has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. O-DSMT has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. Additionally, O-DSMT has been studied for its potential use as an antidepressant and anxiolytic.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-12(18-17(19)13-7-5-4-6-8-13)14-9-10-15(20-2)16(11-14)21-3/h9-13H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXIRGYIQNQSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5318014.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)

![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
![N'-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5318044.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)

![(1S*,6R*)-9-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5318068.png)
![N-cyclopropyl-2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}acetamide](/img/structure/B5318075.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5318083.png)
![N-[3-(methylthio)phenyl]-2-(2-pyridinyl)-1-pyrrolidinecarboxamide](/img/structure/B5318092.png)
![methyl 2-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5318100.png)
![N-{4-[({4-[2-(2-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}propanamide](/img/structure/B5318111.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)